3-Bromo-5-methoxyaniline: A Technical Guide for Researchers
3-Bromo-5-methoxyaniline: A Technical Guide for Researchers
CAS Number: 16618-68-1
This technical guide provides an in-depth overview of 3-Bromo-5-methoxyaniline, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety and handling, a proposed synthesis protocol, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
3-Bromo-5-methoxyaniline is a solid powder at room temperature. Its key properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 16618-68-1 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [2] |
| 202.1 g/mol | [1] | |
| Physical Form | Solid-Powder | |
| Melting Point | 51-54 °C | |
| Boiling Point | 285.8 ± 20.0 °C at 760 Torr | [3][4] |
| Density | 1.531 ± 0.06 g/cm³ (at 20 °C) | [3][4] |
| Flash Point | 126.7 ± 21.8 °C | [3][4] |
| pKa | 3.10 ± 0.10 (Predicted) | [3] |
| Purity | Available in ≥96% and ≥97% | [1][2] |
Spectroscopic Data: Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Bromo-5-methoxyaniline are not available in the public domain resources accessed. However, based on the structure, the following characteristic signals would be expected in NMR spectra:
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¹H NMR: A singlet for the methoxy group protons, and distinct signals in the aromatic region for the three protons on the benzene ring. The amine protons would likely appear as a broad singlet.
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¹³C NMR: Resonances for the seven carbon atoms, including a signal for the methoxy carbon and six distinct signals for the aromatic carbons, with the carbon atoms attached to bromine and the amino and methoxy groups showing characteristic shifts.
Safety and Handling
3-Bromo-5-methoxyaniline is classified as a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
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GHS Pictogram: GHS06 (Skull and crossbones)
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Signal Word: Danger
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Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
Recommended Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use a respirator with an appropriate filter if handling in a poorly ventilated area or when generating dust.
Handling and Storage:
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperatures range from 2-8°C to ambient, with protection from light.[2][3]
First Aid Measures:
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If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
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If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a poison center or doctor.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Proposed Synthesis of 3-Bromo-5-methoxyaniline
Proposed Reaction Scheme:
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Diazotization: The amino group of a suitable precursor, such as 3-amino-5-methoxyphenol, is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HBr) at low temperatures (0-5 °C).
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Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom.
A similar protocol has been described for the synthesis of 1-Bromo-3,5-dimethoxybenzene from 3,5-dimethoxyaniline, which involves diazotization followed by reaction with cuprous bromide.
General Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
As 3-Bromo-5-methoxyaniline is a building block for PROTACs, a common downstream experiment is to assess the degradation of the target protein. The following is a general protocol for this purpose.
Materials:
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Cell line expressing the target protein (e.g., a cancer cell line for an oncology target).
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PROTAC synthesized using 3-Bromo-5-methoxyaniline as a building block.
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
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BCA protein assay kit.
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SDS-PAGE gels and running buffer.
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Transfer buffer and nitrocellulose or PVDF membranes.
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary antibody against the target protein.
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Primary antibody against a loading control (e.g., GAPDH or β-actin).
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
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Imaging system.
Procedure:
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Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Wash the membrane again and apply the chemiluminescent substrate.
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Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Applications in Targeted Protein Degradation
3-Bromo-5-methoxyaniline is designated as a "Protein Degrader Building Block," indicating its primary use in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
Role in PROTAC Structure
A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. 3-Bromo-5-methoxyaniline can be incorporated into the linker or used as a precursor for synthesizing more complex linker structures or even parts of the E3 ligase or POI ligands. The bromo and amino functional groups provide versatile handles for further chemical modifications, such as amide bond formation or cross-coupling reactions, to assemble the final PROTAC molecule.
PROTAC Mechanism of Action and Experimental Workflow
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the POI and an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Below is a conceptual workflow for the development and evaluation of a PROTAC, where 3-Bromo-5-methoxyaniline could be used in the synthesis of the PROTAC molecule.
